molecular formula C9H8N2 B1270338 2-(1H-Pyrrol-1-yl)pyridine CAS No. 50966-74-0

2-(1H-Pyrrol-1-yl)pyridine

Cat. No.: B1270338
CAS No.: 50966-74-0
M. Wt: 144.17 g/mol
InChI Key: AWOGYKQLZGNICG-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Tautomerization

Studies on 2-(1H-pyrazol-5-yl)pyridine and its derivatives have revealed their unique ability to exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are notable for their dual luminescence and irreversible kinetic coupling of fluorescence bands, which are significant in the field of photochemistry and materials science (Vetokhina et al., 2012).

Hydrogen-Bonded Arrangements

Research on (1H-pyrrol-2-yl)pyridines has demonstrated their ability to form hydrogen-bonded arrangements. These arrangements are crucial in understanding molecular interactions and can have implications in designing novel materials and pharmaceuticals (Noland et al., 2003).

Coordination Chemistry

2,6-bis(pyrazolyl)pyridines and related ligands have been extensively used in coordination chemistry. They have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Biomedical Sensing and Catalysis

Derivatives of 2,6-di(pyrazol-1-yl)pyridine have been developed for multifunctional applications like biomedical sensing, catalysis, and the assembly of functional soft materials (Halcrow, 2014).

Synthesis of Novel Ligands

New pyrrole–pyridine-based ligands have been synthesized, showcasing their potential in the development of complex molecules and materials. This research contributes to the advancement of organic chemistry and materials science (Böttger et al., 2012).

Electromaterials

Compounds such as N-linked polybispyrroles have been synthesized for investigating their electrochromic and ion receptor properties. These have potential applications in areas like metal recovery and ion sensing (Mert et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-(1H-Pyrrol-1-yl)pyridine is involved in the Rhodium (III) catalyzed C-H bond functionalization . This process is crucial in organic synthesis, allowing for the creation of complex molecules from simpler precursors.

Mode of Action

This compound interacts with its targets through a Rhodium (III) catalyzed and solvent-controlled C-H bond functionalization . This interaction provides a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .

Biochemical Pathways

It is known that the compound plays a role in the rhodium (iii) catalyzed c-h bond functionalization . This process can lead to the synthesis of either C-H alkenylation products or indazole products , which can have various downstream effects depending on the specific context of the reaction.

Pharmacokinetics

The compound’s molecular weight is 14418 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the production of either C-H alkenylation products or indazole products . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Rhodium (III) catalyzed C-H bond functionalization is solvent-controlled , meaning that the choice of solvent can significantly impact the reaction’s outcome. Additionally, the stability and efficacy of the compound could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrrol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, potentially altering its biochemical activity . In in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and function over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function . Additionally, threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, potentially leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Additionally, the distribution of this compound within tissues can be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to specific organelles can be influenced by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Similarly, localization to the nucleus can enable this compound to interact with transcription factors and other nuclear proteins, affecting gene expression .

Properties

IUPAC Name

2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGYKQLZGNICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198976
Record name 2-(1H-Pyrrol-1-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50966-74-0
Record name 2-(1H-Pyrrol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50966-74-0
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Record name 2-(1H-Pyrrol-1-yl)pyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Pyrrol-1-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-1-yl)pyridine
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Record name 2-(1H-PYRROL-1-YL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-(1H-Pyrrol-1-yl)pyridine derivatives in the synthesis of pyrrolo[1,2-a]naphthyridines?

A1: this compound serves as a crucial starting material for constructing the pyrrolo[1,2-a]naphthyridine scaffold. When a this compound molecule also contains an alkynyl group at the 3rd or 4th position on the pyridine ring, it can undergo a cycloisomerization reaction in the presence of a Lewis acid catalyst. [] This reaction leads to the formation of the fused tricyclic pyrrolo[1,2-a]naphthyridine ring system, which is found in various naturally occurring and synthetically valuable compounds.

Q2: What type of Lewis acid catalysts are effective in promoting the cycloisomerization of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines to pyrrolo[1,2-a]naphthyridines?

A2: Research has shown that both PtCl2 and Bi(OTf)3 are effective Lewis acid catalysts for this cycloisomerization reaction. [] These catalysts facilitate the formation of the desired pyrrolo[1,2-a]naphthyridine products without requiring additional additives. The choice of catalyst can impact the reaction yield, and optimization of reaction conditions may be necessary depending on the specific substrates used.

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